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Compound of Interest

Compound Name:
2-(2-Methylpiperidin-1-

yl)ethanamine

Cat. No.: B1587588 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylpiperidin-1-
yl)ethanamine

Introduction
2-(2-Methylpiperidin-1-yl)ethanamine (CAS No. 768-08-1) is a diamine featuring a

substituted piperidine ring linked to an ethylamine moiety.[1][2] As a structural motif, the

piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous approved

pharmaceuticals. The presence of two basic nitrogen atoms—a tertiary amine within the

piperidine ring and a primary amine on the ethyl chain—makes this molecule's physicochemical

behavior, particularly its ionization state, highly dependent on pH. Understanding these

properties is not merely an academic exercise; it is fundamental for any researcher aiming to

utilize this compound in drug discovery and development. Properties such as acid dissociation

constant (pKa), lipophilicity (logP), and aqueous solubility (S) directly govern a molecule's

absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its

bioavailability and potential therapeutic efficacy.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-
Methylpiperidin-1-yl)ethanamine. Recognizing that direct experimental data for this specific

compound is not widely published, we shift the focus from simple data reporting to enabling

robust scientific inquiry. We provide authoritative, field-proven experimental protocols for

determining these critical parameters, explaining the causality behind methodological choices.
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This document is designed to empower researchers to generate reliable, high-quality data,

forming a solid foundation for further investigation in drug development programs.

Molecular Identity and Core Computed Properties
A precise understanding of a compound's fundamental identifiers is the first step in any

scientific investigation. These properties are intrinsic to the molecule and form the basis for

both experimental design and computational modeling.

Property Value Source

IUPAC Name
2-(2-methylpiperidin-1-

yl)ethanamine
PubChem[1]

CAS Number 768-08-1 ChemicalBook[2]

Molecular Formula C₈H₁₈N₂ PubChem[1]

Molecular Weight 142.24 g/mol PubChem[1][3]

Canonical SMILES CC1CCCCN1CCN PubChemLite[4]

Predicted XlogP 0.6 PubChemLite[4]

Note: XlogP is a computationally predicted value for the octanol-water partition coefficient.

While useful for initial screening, it must be validated by experimental determination.

Acid Dissociation Constant (pKa): The Key to
Ionization
The pKa value quantifies the strength of an acid or base. For 2-(2-Methylpiperidin-1-
yl)ethanamine, which possesses two basic nitrogen centers, determining its pKa values is

critical. These values dictate the proportion of charged (protonated) versus neutral species at a

given physiological pH, which profoundly impacts solubility, membrane permeability, and

receptor binding.[5] Since the molecule has two basic centers, it will have two distinct pKa

values corresponding to the protonation equilibria of the primary and tertiary amines.

Importance in Drug Development
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Absorption: The charge state of a drug influences its ability to cross biological membranes.

The neutral form is typically more lipid-soluble and readily absorbed, while the ionized form

is more water-soluble.

Solubility & Formulation: The ionized form generally exhibits significantly higher aqueous

solubility, a critical factor for developing parenteral (injectable) formulations.[6]

Receptor Interaction: The specific charge state may be essential for binding to the target

protein through ionic interactions.

Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy

and reliability.[7] The method involves monitoring the pH of a solution of the analyte as a titrant

(a strong acid, in this case) is incrementally added. The pKa is determined from the inflection

point(s) of the resulting titration curve.[5][8]

Methodology Rationale: This protocol is a self-validating system. The use of a calibrated pH

meter ensures accurate pH readings, while the slow, controlled addition of titrant allows the

system to reach equilibrium at each step. Purging with nitrogen is essential to remove

dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic

compound.[7]

Step-by-Step Protocol:

Preparation of Solutions:

Prepare a ~1 mM solution of 2-(2-Methylpiperidin-1-yl)ethanamine in deionized water.

The concentration should be high enough for accurate detection but low enough to ensure

complete dissolution.

Prepare standardized 0.1 M hydrochloric acid (HCl) as the titrant.

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength

throughout the experiment.[7]
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System Calibration: Calibrate a high-precision pH meter using at least two standard buffers

(e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa range.

Titration Setup:

Place a known volume (e.g., 25 mL) of the analyte solution into a jacketed reaction vessel

maintained at a constant temperature (e.g., 25°C).

Add KCl solution to achieve the desired ionic strength.

Place the vessel on a magnetic stirrer and begin gentle agitation.

Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

Purge the solution with nitrogen for 10-15 minutes before and during the titration to

displace dissolved CO₂.[7]

Data Collection:

Record the initial pH of the solution.

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before

recording the pH and the total volume of titrant added.[7]

Continue the titration well past the equivalence points to capture the full sigmoidal

curve(s).

Data Analysis:

Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

The pKa values correspond to the pH at the half-equivalence points. These are found at

the midpoints of the steep sections of the titration curve. Mathematically, the pKa is the pH

where half of the amine groups are protonated.
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Alternatively, the pKa can be determined with higher precision by calculating the first

derivative of the titration curve (ΔpH/ΔV). The peaks of the first derivative plot correspond

to the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Measuring Fat vs. Water
Preference
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME

properties. It is quantified as the logarithm of the partition coefficient (P), which is the ratio of a

compound's concentration in an organic solvent (typically n-octanol) to its concentration in an

aqueous phase at equilibrium.[9][10]

logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP indicates a preference for the lipid phase (lipophilic), while a negative logP

indicates a preference for the aqueous phase (hydrophilic).[9]

Importance in Drug Development
Membrane Permeability: The "Rule of Five" suggests that compounds with a logP greater

than 5 may have poor absorption or permeation.[11] LogP is a key indicator of a molecule's

ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the

blood-brain barrier.

Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by

cytochrome P450 enzymes in the liver.

Toxicity & Promiscuity: Very high lipophilicity can lead to non-specific binding to various

proteins and lipids, potentially causing toxicity and off-target effects.

Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for logP determination. It

involves directly measuring the concentration of the analyte in both phases after they have

reached thermodynamic equilibrium.[9]
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Methodology Rationale: The mutual pre-saturation of the n-octanol and aqueous buffer phases

is a critical step to ensure that the volume and properties of each phase do not change upon

mixing.[12] Allowing the system to shake for 24 hours ensures that true thermodynamic

equilibrium is reached. Centrifugation provides a clean and complete separation of the two

phases, which is essential for accurate concentration analysis.

Step-by-Step Protocol:

Phase Preparation:

Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic

physiological conditions.

Combine the buffer and n-octanol in a large separation funnel. Shake vigorously and allow

the layers to separate. Repeat this process to create mutually saturated solvents.[12]

Sample Preparation:

Accurately prepare a stock solution of 2-(2-Methylpiperidin-1-yl)ethanamine in the pre-

saturated aqueous buffer. The concentration should be chosen to be within the linear

range of the analytical method.

Partitioning:

In a glass vial, combine a precise volume of the analyte stock solution with a precise

volume of pre-saturated n-octanol (e.g., 5 mL of each).

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for

24 hours to ensure equilibrium is reached.

Phase Separation:

Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 3000 rpm for

15 minutes) to achieve a sharp separation between the aqueous and organic layers.

Quantification:
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Carefully withdraw a known aliquot from each phase, avoiding contamination from the

interface.

Determine the concentration of the analyte in each aliquot using a validated analytical

method, such as High-Performance Liquid Chromatography with UV detection (HPLC-

UV). A calibration curve must be prepared for each phase.

Calculation:

Calculate the partition coefficient (P) using the measured concentrations.

The logP is the base-10 logarithm of P.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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